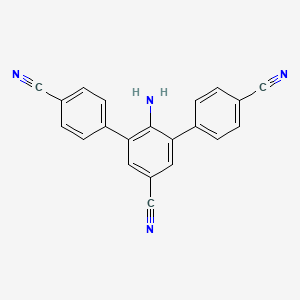
4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacidsodiumsalt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacidsodiumsalt is a complex organic compound known for its unique chemical properties and applications in various scientific fields. It is often used in biochemical assays and research due to its fluorescent properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacidsodiumsalt involves multiple steps, starting with the preparation of the 4-Methylumbelliferyl moiety This is typically achieved through the reaction of 4-methylumbelliferone with appropriate reagents under controlled conditions
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process may include purification steps such as crystallization, filtration, and drying to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacidsodiumsalt undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups present in the compound.
Reduction: This reaction can modify the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacidsodiumsalt has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in enzyme assays to study enzyme kinetics and activity.
Medicine: Utilized in diagnostic assays for detecting specific biomolecules.
Industry: Applied in the development of biosensors and other analytical devices.
Mecanismo De Acción
The mechanism of action of 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacidsodiumsalt involves its interaction with specific molecular targets, leading to fluorescence emission. This property is exploited in various assays to detect and quantify the presence of specific analytes. The pathways involved include the excitation of the compound by UV light, followed by the emission of light at a different wavelength.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methylumbelliferyl-β-D-glucuronide
- 4-Methylumbelliferyl-α-D-galactopyranoside
- 4-Methylumbelliferyl-β-D-galactopyranoside
Uniqueness
4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacidsodiumsalt is unique due to its specific structure, which imparts distinct fluorescent properties and makes it suitable for specialized applications in biochemical assays. Its ability to form stable sodium salts also enhances its solubility and usability in various research settings.
Propiedades
Fórmula molecular |
C19H19NaO11 |
|---|---|
Peso molecular |
446.3 g/mol |
Nombre IUPAC |
sodium;(2S,3S,4R)-2,3,4-trihydroxy-4-[(2S,3R)-3-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-oxooxan-2-yl]butanoate |
InChI |
InChI=1S/C19H20O11.Na/c1-7-4-13(22)29-12-5-8(2-3-9(7)12)28-19-11(21)6-10(20)17(30-19)15(24)14(23)16(25)18(26)27;/h2-5,10,14-17,19-20,23-25H,6H2,1H3,(H,26,27);/q;+1/p-1/t10-,14+,15-,16+,17+,19?;/m1./s1 |
Clave InChI |
NHQAQAOEMZSJDA-XXKSULJWSA-M |
SMILES isomérico |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(=O)C[C@H]([C@H](O3)[C@@H]([C@@H]([C@@H](C(=O)[O-])O)O)O)O.[Na+] |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(=O)CC(C(O3)C(C(C(C(=O)[O-])O)O)O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6-dichloro-2-Oxabicyclo[3.1.0]hexane](/img/structure/B13747364.png)
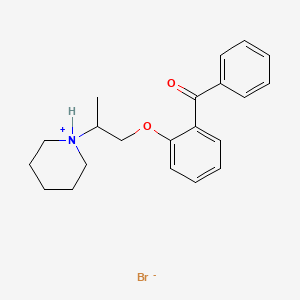
![2-(4-methylpiperazin-1-yl)-1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethanone;dihydrochloride](/img/structure/B13747372.png)
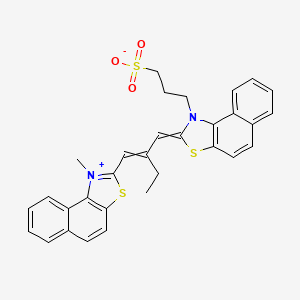
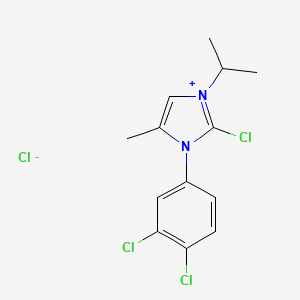
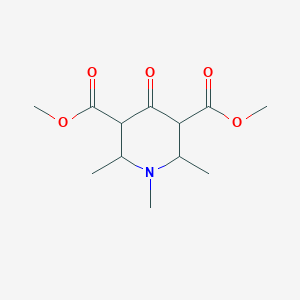

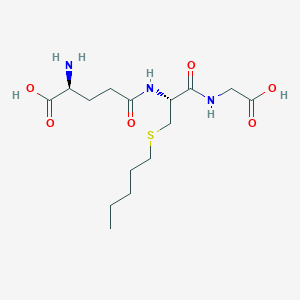


![N-(1-Naphthyl)-2-[(2-nitro-P-tolyl)azo]-3-oxo-3-phenylpropionamide](/img/structure/B13747428.png)
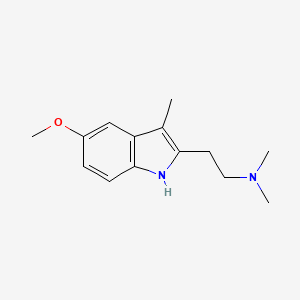
![3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13747432.png)
